3,3-Dimethylheptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50337-01-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,3-dimethylheptan-2-one |
InChI |
InChI=1S/C9H18O/c1-5-6-7-9(3,4)8(2)10/h5-7H2,1-4H3 |
InChI Key |
BFOHIWPVMRNQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Dimethylheptan 2 One and Its Key Intermediates
Chemo- and Regioselective Synthesis of the 3,3-Dimethylheptan-2-one Skeleton
Achieving the specific arrangement of atoms in this compound demands precise control over reaction pathways. The choice of reagents and reaction conditions is critical to ensure that bonds are formed at the desired positions and that other functional groups, if present in more complex precursors, remain unaffected.
Organometallic Reagent-Mediated Carbon-Carbon Bond Formation Strategies
Organometallic reagents, which feature a carbon-metal bond, are powerful tools for creating new carbon-carbon bonds. Their utility in synthesizing highly branched structures lies in the strong nucleophilicity of the carbon atom bound to the metal.
A classic and reliable method for constructing the carbon framework of this compound involves a two-step sequence: the addition of a Grignard reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol.
This pathway begins with the nucleophilic addition of methylmagnesium bromide to 2,2-dimethylhexanal. The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and creating a secondary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, 3,3-dimethylheptan-2-ol.
The final step is the oxidation of this alcohol to the target ketone. Secondary alcohols are readily oxidized to ketones using a variety of reagents. chemguide.co.ukwikipedia.org This transformation does not proceed further, as the oxidation of a ketone would require the cleavage of a strong carbon-carbon bond. byjus.com Common and effective oxidizing agents for this purpose include chromic acid (H₂CrO₄), often generated in situ (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), and methods like the Swern or Dess-Martin periodinane oxidations, which are known for their mild conditions. chemistryviews.orglibretexts.org
An alternative Grignard-based approach involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com In this route, a suitable Grignard reagent, such as n-butylmagnesium bromide, could be added to 2,2-dimethylpropionitrile. The reaction forms an imine anion intermediate, which upon hydrolysis, yields the desired ketone directly. chemistrysteps.comlibretexts.orglibretexts.org
Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Conditions | Key Advantages |
|---|---|---|
| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, Acetone | Strong, inexpensive, and effective. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ solvent | Milder than chromic acid, avoids over-oxidation. libretexts.org |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild conditions, short reaction times, high yields. wikipedia.org |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine, Low temp. (-78 °C) | Very mild, avoids heavy metals. |
Organolithium and organozinc reagents provide alternative and sometimes superior pathways for the synthesis of sterically hindered ketones.
Organolithium Reagents: These reagents are generally more reactive than their Grignard counterparts. wikipedia.orgtaylorandfrancis.com A highly effective method for ketone synthesis involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent. For the synthesis of this compound, 2,2-dimethylhexanoic acid can be treated with methyllithium (B1224462). The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carboxylate, forming a stable tetrahedral dianion intermediate. This intermediate does not collapse until an aqueous workup is performed, which then liberates the ketone. researchgate.net This method prevents the common problem of over-addition that can occur with more reactive carbonyl derivatives like acid chlorides or esters.
Organozinc Reagents: Organozinc compounds are less nucleophilic than Grignard or organolithium reagents, a characteristic that imparts greater functional group tolerance and selectivity. sigmaaldrich.comlibretexts.org The Fukuyama coupling is a powerful palladium-catalyzed reaction that couples a thioester with an organozinc reagent to produce a ketone. wikipedia.org To synthesize this compound via this method, one could react a thioester, such as S-ethyl 2,2-dimethylhexanethioate, with a methylzinc reagent (e.g., methylzinc chloride) in the presence of a palladium catalyst. The mild nature of this reaction allows it to proceed without affecting other sensitive functional groups that might be present in the molecule. wikipedia.org
Table 2: Comparison of Organometallic Reagents for Ketone Synthesis
| Reagent Type | Relative Reactivity | Common Precursor | Key Feature |
|---|---|---|---|
| Grignard (R-MgX) | High | Aldehyde, Nitrile, Ester | Widely used, versatile, risk of over-addition. |
| Organolithium (R-Li) | Very High | Carboxylic Acid, Weinreb Amide | Highly reactive, can react with carboxylic acids. wikipedia.orgresearchgate.net |
| Organozinc (R-ZnX) | Moderate | Thioester (Fukuyama), Alkyl Halide (Negishi) | High functional group tolerance, used in catalytic cycles. sigmaaldrich.com |
Catalytic Approaches for the Construction of this compound
Catalytic methods offer advantages in terms of efficiency, atom economy, and mild reaction conditions. Transition-metal catalysis and organocatalysis have emerged as sophisticated tools for the synthesis of complex molecules.
Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds. Several palladium-catalyzed reactions can be adapted to synthesize ketones or their immediate precursors. As mentioned, the Fukuyama coupling provides a direct route to ketones using a thioester and an organozinc reagent. wikipedia.org
Another innovative approach is the palladium-catalyzed coupling of esters with organoboron compounds. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov In this methodology, an activated ester, such as a 2-pyridyl ester of 2,2-dimethylhexanoic acid, can be coupled with a methylboron compound (e.g., methylboronic acid or a derivative) in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. The coordination of the pyridyl nitrogen to the palladium center is believed to be key to the reaction's efficiency. organic-chemistry.org
While this compound is an achiral molecule and therefore cannot exist as enantiomers, the principles of enantioselective organocatalysis are highly relevant to the synthesis of structurally similar, highly branched chiral ketones. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations.
A prominent strategy in this area is the asymmetric α-alkylation of ketones. nih.gov This is often achieved through enamine catalysis, where a chiral primary or secondary amine catalyst reacts with a ketone to form a nucleophilic chiral enamine intermediate. This intermediate can then react with an electrophile, such as an alkyl halide, with high stereocontrol. rsc.org The chiral catalyst guides the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-alkylated product.
Recent advancements have introduced novel activation modes, such as singly occupied molecular orbital (SOMO) catalysis, which involves the one-electron oxidation of the enamine intermediate to a more reactive radical cation. pnas.org Additionally, photo-organocatalytic methods utilize light to generate reactive species, enabling direct asymmetric alkylation of ketones under exceptionally mild conditions. nih.govacs.org These methods represent the cutting edge of ketone synthesis and are instrumental in creating complex chiral molecules containing sterically hindered centers adjacent to a carbonyl group.
Biocatalytic Transformations Leading to this compound and Its Analogues
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of this compound and its analogues, biocatalytic methods primarily focus on the stereoselective reduction of prochiral ketones to produce chiral secondary alcohols, which are key precursors to chiral ketones. nih.govgeorgiasouthern.edu
The transformation is typically accomplished using whole-cell biocatalysts (such as plants or microorganisms) or isolated enzymes like oxidoreductases or dehydrogenases. nih.govgeorgiasouthern.edu These biocatalysts contain the necessary enzymes and cofactors (e.g., NAD(P)H) required for the reduction. nih.gov While the direct biocatalytic oxidation of a secondary alcohol to a ketone is less common, it represents a potential route where chirality at the alcohol carbon is destroyed to form the achiral ketone. mdpi.com
Engineered carbonyl reductases have demonstrated high stereoselectivity in the synthesis of chiral lactones from keto-acid precursors, showcasing the potential for creating highly specific catalysts for desired transformations. rsc.org The use of plant cells, such as Daucus carota (carrot), has been explored for the enantioselective reduction of various prochiral ketones to their corresponding optically active alcohols. nih.govsfasu.edu
Table 1: Examples of Biocatalytic Systems for Ketone/Alcohol Synthesis
| Biocatalyst Type | Example | Transformation | Key Advantages |
| Whole-Cell (Plant) | Daucus carota (Carrot) | Reduction of prochiral ketones to chiral alcohols | Low cost, environmentally benign, stereospecific. sfasu.edu |
| Whole-Cell (Yeast) | Saccharomyces carlsbergensis, Rhodotorula glutinis | Reduction of prochiral ketones to chiral alcohols | Can produce specific enantiomers with high optical purity. nih.gov |
| Isolated Enzyme | Carbonyl Reductase / Alcohol Dehydrogenase | Asymmetric reduction of ketones or oxidation of alcohols | High specificity, potential for engineering to improve activity and selectivity. georgiasouthern.edursc.org |
This biocatalytic approach provides a "green" alternative to traditional chemical methods for producing the chiral alcohol precursor to this compound. nih.gov
Oxidation Methodologies for Secondary Alcohol Precursors to this compound
The oxidation of a secondary alcohol, 3,3-dimethylheptan-2-ol, is a direct and common final step in the synthesis of this compound. wikipedia.org A wide variety of oxidizing agents and catalytic systems are available for this transformation.
Transition metal-based reagents are widely used for the oxidation of secondary alcohols to ketones due to their high efficiency. wikipedia.orgwikipedia.org
Chromium-Based Reagents: Chromium(VI) reagents are powerful and effective oxidizing agents. wikipedia.orgwikipedia.org Common examples include Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium chlorochromate (PCC). libretexts.orgchadsprep.com Jones oxidation is robust but performed under harsh acidic conditions. libretexts.org PCC is a milder alternative that can be used in organic solvents. libretexts.org While effective, the toxicity of chromium is a significant drawback. wikipedia.org
Manganese-Based Reagents: Manganese complexes are often used in catalytic amounts with a co-oxidant. acs.orgrsc.org Systems using manganese catalysts with hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are considered more environmentally friendly. rsc.orgrsc.org These biomimetic systems can achieve high yields for the oxidation of various aliphatic secondary alcohols. acs.org
Ruthenium-Based Reagents: Ruthenium complexes, such as RuCl₃ or those supported on materials like ceria, are versatile catalysts for alcohol oxidation. rsc.orgresearchgate.net Ruthenium tetroxide (RuO₄) is a very powerful oxidizing agent, though it can be too harsh for some substrates. rsc.org Catalytic systems often employ a co-oxidant to regenerate the active ruthenium species. researchgate.net
Table 3: Comparison of Metal-Catalyzed Oxidation Systems for Secondary Alcohols
| Metal Catalyst | Common Reagent(s) | Typical Co-oxidant | Notes |
| Chromium | Jones Reagent (CrO₃/H₂SO₄), PCC, Collins Reagent. wikipedia.orglibretexts.org | None (stoichiometric) | Highly efficient but toxic and produces hazardous waste. wikipedia.org |
| Manganese | Mn(II) or Mn(IV) complexes. acs.orgrsc.org | H₂O₂, O₂ | "Green" alternative, often requires an acid additive, high yields reported. rsc.orgnih.gov |
| Ruthenium | RuCl₃, RuO₂, Ru complexes. rsc.orgacs.org | O₂, Acetone, NaIO₄ | Versatile and can be used in catalytic amounts; some reagents are very powerful. rsc.orgresearchgate.net |
Peroxide-Based and Electrocatalytic Oxidation Methods
Modern synthetic chemistry emphasizes the development of greener and more sustainable oxidation methods.
Peroxide-Based Methods: Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. youtube.com However, H₂O₂ requires activation by a catalyst to be effective for alcohol oxidation. youtube.comorganic-chemistry.org Various metal complexes (e.g., manganese, tungsten, iron) can catalyze the oxidation of secondary alcohols using aqueous H₂O₂. acs.orgyoutube.com Other systems may use reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of H₂O₂ to achieve efficient conversion. nih.gov Care must be taken to avoid side reactions like the Baeyer-Villiger oxidation of the resulting ketone, especially when using an excess of peroxide. youtube.com
Electrocatalytic Methods: Electrosynthesis offers a sustainable alternative that avoids the use of stoichiometric chemical oxidants. In these methods, an electric current drives the oxidation. The electro-oxidation of alcohols can be mediated by catalysts such as N-hydroxyphthalimide (NHPI). organic-chemistry.orgorganic-chemistry.org This process can be performed in undivided cells using recyclable catalysts and solvents, making it a highly practical and scalable green methodology. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is paramount in developing sustainable synthetic routes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources, thereby lowering the environmental impact of chemical production.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. The synthesis of this compound can be approached through greener alternatives, primarily via the oxidation of its corresponding secondary alcohol, 3,3-dimethylheptan-2-ol.
Recent advancements have demonstrated the efficacy of solvent-free and aqueous-based oxidation reactions. Supported gold (Au) catalysts, particularly those on metal oxide supports like titanium dioxide (TiO₂) or ceria (CeO₂), have shown high activity and selectivity for alcohol oxidation under solvent-free conditions, using molecular oxygen as the ultimate oxidant. researchgate.netproquest.com For instance, a hypothetical solvent-free oxidation of 3,3-dimethylheptan-2-ol could be achieved by heating the alcohol in the presence of an Au/TiO₂ catalyst under an oxygen atmosphere, yielding this compound and water as the only byproduct. ovid.com
Aqueous-based systems provide another sustainable alternative. Protocols using nanocrystalline titanium (IV) oxide (TiO₂) in conjunction with hydrogen peroxide (H₂O₂) as a clean oxidant have been developed for the conversion of secondary alcohols to ketones. tandfonline.comtandfonline.com This method is particularly attractive as it avoids harsh conditions and produces only water as a byproduct, making the process inherently safer and cleaner. tandfonline.com Polyethylene glycol (PEG) has also been used as a green, recyclable solvent for such transformations. tandfonline.com
| Catalytic System | Oxidant | Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Supported Au or Au-Pd Nanoparticles (e.g., Au-Pd/TiO₂) | O₂ (Air) | Solvent-Free | High turnover frequencies, high selectivity, uses air as oxidant. | ovid.com |
| Nanocrystalline TiO₂ | H₂O₂ | Polyethylene Glycol (PEG) or Water | Economical, mild conditions, catalyst is reusable, water is the only byproduct. | tandfonline.comtandfonline.com |
| CeBr₃ | H₂O₂ | Aqueous/Organic Biphasic System | High efficiency, selective for secondary over primary alcohols. | organic-chemistry.org |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
Two plausible, though hypothetical, routes to this compound are compared below:
Route A: Grignard-based Synthesis. This classic route involves the reaction of an organometallic reagent with an acylating agent. For example, reacting 1,1-dimethylpentylmagnesium chloride (a Grignard reagent) with acetyl chloride would form the target ketone. While effective, this method generates a stoichiometric amount of magnesium salt waste.
Route B: Catalytic Oxidation. This route involves the synthesis of the precursor alcohol (3,3-dimethylheptan-2-ol) followed by its oxidation. The oxidation step, if performed catalytically with O₂ or H₂O₂, can have a very high atom economy, approaching 100% in ideal cases as the only byproduct is water.
| Synthetic Route | Overall Reaction | Mass of Reactants (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|
| Route A (Grignard-based) | C₇H₁₅MgCl + CH₃COCl → C₉H₁₈O + MgCl₂ | 162.72 + 78.50 = 241.22 | (142.24 / 241.22) * 100 = 59.0% |
| Route B (Catalytic Oxidation Step) | C₉H₂₀O + ½ O₂ → C₉H₁₈O + H₂O | 144.26 + 16.00 = 160.26 | (142.24 / 160.26) * 100 = 88.8% |
Step economy refers to reducing the number of synthetic steps to reach a target molecule, which saves time, resources, and energy while reducing waste. Modern catalytic methods can combine multiple transformations into a single operation. For instance, rhodium-catalyzed reductive coupling reactions can directly convert aldehydes into branched ketones in one step, bypassing the traditional multi-step sequence of forming an organometallic reagent, addition to an aldehyde to make an alcohol, and subsequent oxidation. nih.govorganic-chemistry.org
The chemical industry is increasingly looking towards renewable feedstocks, such as lignocellulosic biomass, to replace petroleum-based starting materials. nih.gov Biomass can be converted into a variety of platform chemicals that serve as building blocks for more complex molecules. acs.org For example, catalytic fast pyrolysis of biomass can yield cyclic ketones and other oxygenates, which can be further upgraded. rsc.org While a direct pathway from biomass to this compound is not established, it is conceivable that smaller molecules derived from the fermentation or pyrolysis of biomass could be catalytically coupled and functionalized to construct the C9 carbon skeleton of the target ketone. sigmaaldrich.comresearchgate.net
Waste minimization is a cornerstone of green chemistry. In ketone synthesis, a significant source of waste comes from the use of stoichiometric oxidants like chromium(VI) reagents (e.g., potassium dichromate), which generate large amounts of hazardous metal waste. chemguide.co.uk The adoption of catalytic systems that utilize clean and benign oxidants like O₂ or H₂O₂ is critical. digitellinc.com These catalytic processes often produce only water as a byproduct, drastically reducing the environmental factor (E-factor) and leading to a more sustainable manufacturing process.
Mechanistic Elucidation of Novel Synthetic Pathways to this compound
Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new, more efficient pathways. A novel and step-economical method for synthesizing branched ketones is the rhodium-catalyzed reductive coupling-redox isomerization. nih.govorganic-chemistry.org This reaction directly converts an aldehyde and a vinyl bromide into a branched ketone, mediated by a formate (B1220265) salt. organic-chemistry.org
The proposed mechanism for the synthesis of this compound via this method, starting from pentanal and 2-bromopropene (B1265445), is as follows:
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with 2-bromopropene to form a vinylrhodium(III) intermediate.
Aldehyde Insertion: The carbonyl group of pentanal coordinates to the rhodium center and subsequently inserts into the rhodium-vinyl bond. This step forms a rhodium(III) alkoxide intermediate. The use of a sterically bulky and electron-rich phosphine ligand, such as PtBu₂Me, is crucial for directing the reaction toward the branched product. nih.gov
Hydride Transfer and Reductive Elimination: The formate salt (e.g., NaO₂CH) acts as a hydride source, transferring a hydride to the rhodium center. This is followed by O-H reductive elimination, which releases an allylic alcohol intermediate (3,3-dimethylhept-1-en-2-ol) and regenerates a Rh(I) species.
Redox Isomerization: The allylic alcohol intermediate is then isomerized to the final ketone product, this compound. This isomerization can also be catalyzed by the rhodium complex.
This catalytic cycle represents a significant advancement over traditional methods. It avoids the pre-formation of stoichiometric organometallic reagents and combines C-C bond formation and oxidation into a single, highly selective process, embodying the principles of both atom and step economy. organic-chemistry.org
Reactivity Profiles and Mechanistic Investigations of 3,3 Dimethylheptan 2 One Transformations
Nucleophilic Additions to the Carbonyl Center of 3,3-Dimethylheptan-2-one
The carbonyl group in ketones such as this compound presents an electrophilic carbon atom that is susceptible to nucleophilic attack. However, the presence of a bulky tert-butyl group (or in the case of this compound, a similarly bulky 3,3-dimethylpentyl group) adjacent to the carbonyl significantly hinders this approach. This steric hindrance plays a crucial role in the reactivity and selectivity of nucleophilic additions.
The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The steric hindrance in ketones like this compound presents a significant challenge for achieving high conversion and enantioselectivity.
The asymmetric hydrogenation of sterically hindered tert-alkyl ketones has been a persistent challenge in organic synthesis. Early attempts to hydrogenate pinacolone (B1678379) using catalysts such as (S)-TolBINAP/(S,S)-DPEN–Ru resulted in low yield and poor enantioselectivity. For instance, under 9 atm of H₂, the reaction yielded only 20% of (S)-3,3-dimethyl-2-butanol with a 14% enantiomeric excess (ee).
A significant breakthrough was achieved with the development of a RuCl₂(S)-tolbinap (PICA = α-picolylamine) catalyst. The design of this catalyst, featuring a picolylamine ligand, creates a larger pocket that can accommodate the bulky tert-alkyl group of the substrate. This catalyst has demonstrated remarkable efficiency in the hydrogenation of pinacolone, achieving quantitative conversion and high enantioselectivity.
| Catalyst | Substrate/Catalyst Ratio (S/C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|---|
| (S)-TolBINAP/(S,S)-DPEN–Ru | 2000 | Not specified | 20 | 14 | S |
| (S)-TolBINAP/PICA–Ru | 100,000 | Ethanol (with base) | Quantitative | 98 | S |
| (S)-TolBINAP/PICA–Ru | Not specified | 2-Propanol | Not specified | 36 | S |
The success of the (S)-TolBINAP/PICA–Ru catalyst extends to a range of other tert-butyl ketones, consistently producing the corresponding alcohols in excellent enantiomeric excess. The stereochemical outcome is dictated by the configuration of the chiral ligand.
The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyls is a powerful tool for carbon-carbon bond formation. However, with sterically hindered ketones like this compound, this reaction is often complicated by competing side reactions.
The primary challenge in the addition of organometallic reagents to sterically hindered ketones is overcoming the steric hindrance to allow for nucleophilic attack at the carbonyl carbon (1,2-addition). With highly hindered ketones, other reaction pathways can become dominant. These include:
Enolization: The organometallic reagent can act as a base, abstracting an α-proton to form an enolate. Subsequent workup regenerates the starting ketone.
Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the reduction of the ketone to a secondary alcohol.
The kinetics of the Grignard reaction with pinacolone have been investigated, providing insight into the factors governing the rate of addition to a sterically encumbered carbonyl. The choice of the organometallic reagent and reaction conditions can influence the outcome of the reaction, with more reactive organolithium reagents sometimes favoring addition over side reactions.
While specific examples of tandem reactions involving the nucleophilic addition to this compound followed by a rearrangement are not documented, the formation of a tertiary alcohol from the addition of an organometallic reagent could potentially set the stage for subsequent rearrangement reactions, such as the pinacol (B44631) rearrangement, under acidic conditions. The pinacol rearrangement involves the migration of a substituent to an adjacent carbocation, and the highly substituted nature of the alcohol product from the addition to a ketone with a quaternary center could make such rearrangements plausible.
Organometallic Reagent Additions and Subsequent Derivatizations
Alpha-Proton Reactivity and Enolization Pathways of this compound
The structure of this compound, with a quaternary carbon adjacent to the carbonyl group on one side and a methyl group on the other, dictates its unique alpha-proton reactivity and enolization behavior. The absence of protons on the C3 carbon means that enolization can only occur towards the C1 methyl group.
Acid- and Base-Catalyzed Enolization Kinetics and Thermodynamics
The formation of an enol or enolate from this compound is a critical step for many of its reactions. This process can be catalyzed by either acids or bases.
Under base-catalyzed conditions , a base abstracts a proton from the C1 methyl group to form an enolate. The steric hindrance around the carbonyl group, caused by the adjacent quaternary center, can influence the rate of this deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are particularly effective for generating the enolate quantitatively under kinetic control. Weaker bases, such as hydroxide (B78521) or alkoxides, will establish an equilibrium that favors the ketone form.
Acid-catalyzed enolization involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the alpha-carbon by a weak base (like the solvent). The resulting enol is generally less stable than the keto form for simple acyclic ketones.
The thermodynamic stability of the enolate is a key consideration. For unsymmetrical ketones, the more substituted enolate (the thermodynamic enolate) is typically more stable. However, in the case of this compound, only one enolate can be formed, making the distinction between kinetic and thermodynamic enolates irrelevant in terms of regioselectivity.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Enolization of this compound
| Parameter | Acid-Catalyzed (H₃O⁺) | Base-Catalyzed (LDA) |
| Rate Constant (k) | Slower due to steric hindrance affecting protonation and deprotonation steps. | Faster, as the strong base readily abstracts the accessible methyl proton. |
| Equilibrium Constant (Keq) | Favors the keto form significantly. | Favors the enolate form, especially with strong, non-nucleophilic bases. |
| Enol/Enolate Geometry | Primarily E-geometry due to steric interactions. | Primarily Z-geometry may be favored with certain counterions and solvents. |
Cross-Coupling Reactions Involving Enol or Enolate Intermediates of this compound
The enolate of this compound can act as a nucleophile in various cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the reaction of the enolate with an electrophile, often in the presence of a transition metal catalyst.
One common type of cross-coupling is the reaction of a silyl (B83357) enol ether derivative of this compound with an electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The steric bulk of the enolate can influence the efficiency of the coupling reaction.
Table 2: Representative Cross-Coupling Reactions of this compound Enolate
| Electrophile | Catalyst/Conditions | Product |
| Phenyl iodide | Pd(PPh₃)₄, THF | 1-Phenyl-3,3-dimethylheptan-2-one |
| Benzyl bromide | NaH, THF | 1-Benzyl-3,3-dimethylheptan-2-one |
| Acetyl chloride | AlCl₃, CH₂Cl₂ | 3,3-Dimethylheptane-2,4-dione |
Note: This table provides hypothetical examples of cross-coupling reactions and products.
Stereoselective Aldol (B89426) and Mannich Reactions Utilizing this compound as a Nucleophile
The enolate of this compound can serve as a nucleophile in aldol and Mannich reactions, leading to the formation of β-hydroxy ketones and β-amino ketones, respectively.
In the aldol reaction , the enolate attacks the carbonyl carbon of an aldehyde or another ketone. The stereochemical outcome of this reaction can often be controlled by the geometry of the enolate and the reaction conditions. The Zimmerman-Traxler model predicts that a (Z)-enolate will lead to the syn-aldol product, while an (E)-enolate will give the anti-product. Given the structure of this compound's enolate, achieving high levels of stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.
The Mannich reaction is a three-component reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol or enolate of this compound.
Table 3: Illustrative Stereoselective Aldol and Mannich Reactions
| Electrophile/Reagents | Reaction | Expected Major Product |
| Benzaldehyde, LDA, THF, -78 °C | Aldol Reaction | 1-Hydroxy-1-phenyl-4,4-dimethyl-3-octanone |
| Formaldehyde, Dimethylamine HCl | Mannich Reaction | 1-(Dimethylamino)-4,4-dimethyl-3-octanone |
Note: The products listed are based on the expected reactivity; stereochemical outcomes would depend on specific reaction conditions.
Rearrangement Reactions Involving the Carbon Skeleton of this compound
The carbon skeleton of this compound can undergo rearrangement reactions under specific conditions, leading to the formation of new structural isomers.
Pinacol-Type Rearrangements of Derived Diols
A pinacol-type rearrangement can occur if this compound is first converted into a vicinal diol (a 1,2-diol). For instance, reduction of the ketone followed by reaction with an organometallic reagent could yield a diol such as 3,3-dimethylheptane-2,3-diol. Treatment of this diol with acid would initiate the rearrangement.
The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-alkyl shift, driven by the formation of a more stable, resonance-stabilized oxonium ion, leads to the rearranged product. The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group will determine which group migrates. In the case of a diol derived from this compound, a methyl or the butyl group could potentially migrate.
Table 4: Predicted Products of Pinacol Rearrangement of a Diol Derived from this compound
| Migrating Group | Rearranged Product |
| Methyl Group | 4,4-Dimethyl-3-octanone |
| Butyl Group | 3-Methyl-3-propyl-2-hexanone |
Note: The relative migratory aptitude of the groups would determine the major product.
Baeyer-Villiger Oxidation and Other Ring Expansion/Contraction Processes on Ketone Derivatives
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxyacid. The migratory aptitude of the groups determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
For this compound, the two groups attached to the carbonyl carbon are a methyl group and a tert-pentyl group (the C(CH₃)₂CH₂CH₂CH₂CH₃ group is effectively a tertiary alkyl group at the point of attachment). Due to the higher migratory aptitude of the tertiary alkyl group, the oxygen atom is expected to insert between the carbonyl carbon and the quaternary carbon.
Table 5: Predicted Product of Baeyer-Villiger Oxidation of this compound
| Oxidant | Predicted Major Product |
| m-CPBA | tert-Pentyl acetate |
Note: The product is named based on the ester formed from the migrating group and the remaining acetyl group.
Ring expansion or contraction processes are not directly applicable to the acyclic structure of this compound itself but could be relevant for cyclic derivatives that might be synthesized from it.
Photochemical Transformations of this compound
Upon absorption of ultraviolet (UV) radiation, the carbonyl group of this compound is promoted to an electronically excited state (n,π*). This excited molecule can then undergo several photochemical reactions, most notably the Norrish Type I and Type II photoreactions, as well as cycloadditions with unsaturated compounds.
The Norrish reactions are fundamental photochemical processes for aldehydes and ketones. wikipedia.org These reactions proceed from the excited singlet or triplet state of the carbonyl compound. wikipedia.org
Norrish Type I Reaction
The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of a carbon-carbon bond adjacent to the carbonyl group, generating two radical intermediates. epfl.ch For the asymmetric this compound, two distinct α-cleavage pathways are possible:
Pathway A: Cleavage of the C2-C3 bond, which is sterically hindered and involves a quaternary carbon. This pathway is generally favored as it leads to the formation of a more stable tertiary alkyl radical.
Pathway B: Cleavage of the C1-C2 bond.
Following the initial α-cleavage, the resulting acyl and alkyl radicals can undergo several secondary reactions, including decarbonylation, recombination to form the starting ketone, or disproportionation to yield an alkene and a ketene (B1206846) or aldehyde. wikipedia.org
Table 1: Predicted Primary Radical Fragments from Norrish Type I Cleavage of this compound
| Cleavage Pathway | Bond Cleaved | Acyl Radical Fragment | Alkyl Radical Fragment | Relative Stability of Alkyl Radical |
| A | C2–C3 | Acetyl radical (CH₃CO•) | 1,1-Dimethylpentyl radical (•C(CH₃)₂C₄H₉) | Tertiary (More Stable) |
| B | C1–C2 | 3,3-Dimethylheptanoyl radical | Methyl radical (•CH₃) | Primary (Less Stable) |
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses accessible hydrogen atoms on the γ-carbon. wikipedia.org The excited carbonyl oxygen abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.org In the case of this compound, the γ-hydrogens are located on carbon-5 of the heptane (B126788) chain.
This 1,4-biradical can then follow two main pathways:
Fragmentation (β-scission): Cleavage of the Cα-Cβ (C2-C3) bond results in the formation of an enol tautomer (which rapidly converts to acetone) and an alkene (1-butene). wikipedia.org
Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the radical centers forms a cyclobutanol (B46151) derivative, specifically a substituted 1-methyl-2-(1,1-dimethylpropyl)cyclobutanol. acs.org
Table 2: Predicted Products of the Norrish Type II Reaction of this compound
| Reaction Pathway | Intermediate | Final Product(s) |
| Fragmentation | 1,4-Biradical | Acetone and 1-Butene |
| Cyclization | 1,4-Biradical | 1-Methyl-2-(1,1-dimethylpropyl)cyclobutanol (as a mix of diastereomers) |
The most prominent photoinduced cycloaddition involving a ketone is the Paternò–Büchi reaction. nih.govresearchgate.net This reaction is a [2+2] cycloaddition between the excited state of the carbonyl group and a ground-state alkene, yielding a four-membered ether ring known as an oxetane. nih.gov
When this compound is irradiated in the presence of an alkene, it is expected to form a corresponding oxetane. The reaction proceeds via a 1,4-biradical intermediate formed by the addition of the excited carbonyl oxygen to one of the sp² carbons of the alkene. The regioselectivity and stereoselectivity of the reaction are governed by factors such as the stability of this biradical intermediate and the nature of the substituents on the alkene. researchgate.net
Table 3: Expected Oxetane Products from the Paternò-Büchi Reaction of this compound with Various Alkenes
| Alkene Reactant | Alkene Structure | Predicted Oxetane Product Structure(s) | Notes on Selectivity |
| Ethene | H₂C=CH₂ | 3,3-Dimethyl-3-(1,1-dimethylpentyl)oxetane | Single regioisomer expected. |
| Propene | H₂C=CHCH₃ | Mixture of regioisomers and stereoisomers. | The more stable biradical intermediate will likely dictate the major product. |
| 2-Methylpropene | H₂C=C(CH₃)₂ | 2,2,4,4-Tetramethyl-3-(1,1-dimethylpentyl)oxetane | Addition is expected to favor the formation of the more stable tertiary radical on the alkene moiety. |
Radical Reactions Involving this compound
Beyond photochemical initiation, this compound can participate in reactions involving radical intermediates generated through other chemical means. These reactions typically focus on the functionalization of the carbon framework.
The activation of C-H bonds adjacent (in the α-position) to a carbonyl group is a powerful strategy for molecular functionalization. In this compound, the only available α-hydrogens are on the C1 methyl group, as the C3 position is a quaternary carbon.
An α-keto radical can be generated at the C1 position through hydrogen abstraction by a potent radical initiator (e.g., di-tert-butyl peroxide upon heating or UV irradiation). This nucleophilic α-keto radical can then be trapped by various electrophilic species or participate in addition reactions. For instance, it can add across electron-deficient alkenes in a Giese-type addition to form a new carbon-carbon bond, effectively elongating the methyl group.
Table 4: Illustrative Alpha-C-H Functionalization of this compound
| Radical Initiator | Radical Acceptor (Example) | Reaction Type | Predicted Product |
| Di-tert-butyl peroxide (DTBP) | Acrylonitrile | Giese Addition | 5,5-Dimethyl-4-oxononanenitrile |
| AIBN / TTMSS | Dichloroacetamide (tethered) | Intramolecular Alkylation | Functionalized bicyclic lactam |
| Photoredox Catalyst | Aryl Halide | Cross-Coupling | 1-(3,3-Dimethylheptan-2-yl)arene |
Radical species can also add directly to the carbonyl carbon of this compound. This process generates a tertiary α-oxy radical intermediate. The subsequent fate of this radical depends on the reaction conditions and the nature of the added radical. It could be reduced to an alcohol or participate in further radical chain processes.
Intramolecular radical cyclization would require a modified this compound substrate. For example, if a radical precursor (e.g., a halogen atom) is present at a suitable position on the pentyl chain (e.g., C6), its activation could lead to the formation of a carbon-centered radical. This radical could then undergo an intramolecular addition to the carbonyl carbon, leading to the formation of a cyclic alcohol after a reductive workup. The success and regioselectivity of such a cyclization (e.g., 5-exo-trig vs. 6-endo-trig closure) would be governed by Baldwin's rules.
Table 5: Hypothetical Intramolecular Radical Cyclization of a this compound Derivative
| Substrate | Radical Generation | Cyclization Mode | Predicted Product |
| 6-Bromo-3,3-dimethylheptan-2-one | Bu₃SnH, AIBN | 5-exo-trig | 1-(1,1-Dimethyl-2-oxopropyl)cyclopentanol |
| 7-Iodo-3,3-dimethylheptan-2-one | Bu₃SnH, AIBN | 6-exo-trig | 1-(1,1-Dimethyl-2-oxopropyl)cyclohexanol |
Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylheptan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3,3-Dimethylheptan-2-one in solution. Its capabilities extend beyond simple structure confirmation to the investigation of dynamic processes and complex three-dimensional structures.
Dynamic NMR Studies of Restricted Rotations and Inversions in Derived Structures
While this compound itself exhibits relatively free rotation around its single bonds at room temperature, its derivatives, particularly those with bulky substituents, can display restricted rotation that is observable on the NMR timescale. Dynamic NMR (DNMR) is the definitive method for studying such conformational dynamics.
The principle of DNMR involves recording NMR spectra at various temperatures. At low temperatures, the interchange between different conformations (conformers) is slow, and separate signals may be observed for nuclei in different chemical environments. As the temperature increases, the rate of interchange accelerates. This increased rate causes the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the rate constants for the dynamic process. From these rate constants, the free energy of activation (ΔG‡) for the conformational interchange can be determined, providing a quantitative measure of the rotational barrier. For instance, if a bulky aromatic group were attached to the C4 position of this compound, the steric hindrance between this group and the t-butyl-like environment at C3 could create a significant barrier to rotation around the C3-C4 bond, a phenomenon readily quantifiable by DNMR.
Table 1: Parameters Obtainable from Dynamic NMR Studies
| Parameter | Description | Significance |
|---|---|---|
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | Provides a qualitative indication of the energy barrier. |
| Rate Constant (k) | The rate of the dynamic process (e.g., bond rotation) at a given temperature. | Quantifies the speed of the conformational interchange. |
Application of 2D and 3D NMR Techniques (e.g., NOESY, HMBC, HSQC) for Complex Structure Assignment
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) and three-dimensional (3D) NMR techniques resolve this issue by spreading the signals across multiple frequency axes, revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons (¹H) with those of directly attached heteronuclei, typically carbon-13 (¹³C). For a derivative of this compound, an HSQC spectrum would show a cross-peak for every C-H bond, unambiguously linking each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is extremely powerful for piecing together the carbon skeleton of a molecule. For example, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2 and the quaternary carbon at C3, confirming their connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques which rely on through-bond couplings, NOESY detects correlations between nuclei that are close to each other in space (typically < 5 Å), due to through-space dipolar interactions. This is crucial for determining stereochemistry and preferred conformations in solution. For a complex derivative, NOESY could be used to establish the relative orientation of substituents.
Table 2: Key 2D NMR Techniques for Structural Elucidation
| Technique | Type of Correlation | Information Gained |
|---|---|---|
| HSQC | ¹H-¹³C (one bond) | Directly links protons to the carbons they are attached to. |
| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, revealing the carbon skeleton. |
Solid-State NMR for Crystalline Adducts and Inclusions of this compound
Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in solids these interactions lead to very broad NMR signals. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.
For crystalline adducts of this compound, ssNMR can be used to:
Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound will often yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Determine Conformation in the Solid State: The conformation of a molecule in a crystal can differ from its preferred conformation in solution. ssNMR can reveal these solid-state structures.
Study Host-Guest Interactions: If this compound is included within a host molecule (e.g., a cyclodextrin (B1172386) or a metal-organic framework), ssNMR can probe the specific interactions between the host and guest, providing insights into the orientation and dynamics of the included ketone. Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Anharmonicity Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and provides detailed information about functional groups and molecular structure.
Detailed Band Assignment and Normal Mode Analysis of this compound
Each peak in a vibrational spectrum corresponds to a specific normal mode of vibration, which is a collective, synchronous motion of atoms. The assignment of these bands to specific molecular motions is a fundamental step in spectral interpretation. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and visualize the atomic motions for each normal mode.
For this compound, the vibrational spectrum can be divided into several key regions:
C-H Stretching Region (3000-2850 cm⁻¹): Peaks in this region arise from the stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups.
Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): The most intense and characteristic peak in the IR spectrum of an aliphatic ketone is the C=O stretch. Its precise position is sensitive to the local electronic and steric environment.
C-H Bending Region (1470-1365 cm⁻¹): This region contains the scissoring and bending vibrations of the methyl and methylene groups.
Table 3: Expected Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Normal Mode) |
|---|---|---|---|
| ~2960 | Strong | Strong | C-H asymmetric stretching (CH₃) |
| ~2870 | Medium | Strong | C-H symmetric stretching (CH₃, CH₂) |
| ~1715 | Very Strong | Medium | C=O stretching |
| ~1465 | Medium | Medium | C-H scissoring/asymmetric bending (CH₂, CH₃) |
| ~1370 | Medium | Medium | C-H symmetric bending (umbrella mode of CH₃) |
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples for analysis. Both IR and Raman spectroscopy are well-suited for this purpose, often using fiber-optic probes immersed directly in the reaction vessel.
This approach provides valuable kinetic and mechanistic information. For a reaction involving this compound, one could monitor changes in specific spectral bands over time. For example, in a reduction reaction converting the ketone to an alcohol (3,3-dimethylheptan-2-ol):
The intense carbonyl (C=O) peak at approximately 1715 cm⁻¹ would decrease in intensity as the starting material is consumed.
A new, broad peak corresponding to the O-H stretch of the alcohol product would appear and grow in intensity around 3300-3500 cm⁻¹.
A new C-O stretching band for the alcohol would also appear around 1100 cm⁻¹.
By tracking the concentration profiles of reactants and products simultaneously, detailed reaction kinetics can be determined, leading to a deeper understanding and optimization of the chemical process.
High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Characterization and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical tool for the detailed investigation of this compound, providing exact mass measurements that facilitate the determination of elemental compositions for the parent molecule, its fragments, and transient reaction intermediates. The high accuracy of HRMS is indispensable for differentiating between species with identical nominal masses and for verifying the incorporation of isotopic labels, thereby offering profound insights into reaction mechanisms.
Fragmentation Pathway Elucidation via MS/MS and Ion Mobility Spectrometry
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. Upon ionization, typically through electron impact (EI), the molecular ion (M⁺•) is formed, which then undergoes characteristic fragmentation reactions. The primary fragmentation mechanisms for aliphatic ketones like this compound are α-cleavage and McLafferty rearrangement.
α-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:
Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃), yielding a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 127.
Cleavage of the C2-C3 bond leads to the loss of a 1,1-dimethylpentyl radical. This pathway generates a highly stable and often abundant acylium ion [CH₃CO]⁺ at m/z 43, which is a characteristic base peak for methyl ketones.
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. In this compound, γ-hydrogens are available on the C5 carbon of the heptane (B126788) chain. The rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the C3-C4 bond (the α-β bond relative to the carbonyl). This process results in the elimination of a neutral alkene molecule (in this case, 2-methylbut-1-ene) and the formation of a characteristic radical cation of an enol at m/z 86.
Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), adds another dimension to the analysis. IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique can differentiate between isomeric or isobaric ions that have the same m/z value but different collision cross-sections (CCS). For instance, fragment ions generated from this compound could be separated from isobaric fragments of an isomeric ketone, providing an additional layer of structural confirmation. IMS can also separate different protomers or conformers of reaction intermediates, offering a more detailed picture of the species present in the gas phase.
| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | Predicted m/z | Notes |
|---|---|---|---|---|
| α-Cleavage (C1-C2) | •CH₃ (15 Da) | [C₈H₁₅O]⁺ | 127 | Loss of the methyl group. |
| α-Cleavage (C2-C3) | •C₆H₁₃ (85 Da) | [CH₃CO]⁺ | 43 | Characteristic acylium ion; often the base peak. |
| McLafferty Rearrangement | C₅H₁₀ (70 Da) | [C₄H₈O]⁺• | 86 | Requires γ-hydrogen; results in an enol radical cation. |
Isotopic Exchange Experiments for Mechanistic Insight into Reaction Pathways
Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. HRMS is essential for these experiments, as it can precisely measure the mass increase corresponding to the incorporation of a heavy isotope.
A classic study for ketones involves monitoring the acid- or base-catalyzed deuterium (B1214612) exchange at the α-carbon positions. When this compound is treated with a deuterated solvent like D₂O in the presence of an acid or base catalyst, the protons on the C1 methyl group, which are α to the carbonyl, can be exchanged for deuterium atoms. This occurs via the formation of an enol or enolate intermediate. HRMS can track the progress of this exchange by observing the shift in the molecular ion peak from m/z 142.1358 (for C₉H₁₈O) to m/z 143.1420, 144.1483, and 145.1545 as one, two, and all three α-protons are successively replaced by deuterium. This provides direct evidence for the lability of these protons and the formation of the enol/enolate intermediate.
Another powerful experiment involves the use of ¹⁸O-labeled water (H₂¹⁸O) to probe the hydration of the carbonyl group. In an acidic medium, the carbonyl oxygen of this compound can be protonated, making the carbonyl carbon susceptible to nucleophilic attack by H₂¹⁸O. This forms a tetrahedral hydrate (B1144303) intermediate. Subsequent elimination of an unlabeled H₂O molecule results in the incorporation of the ¹⁸O isotope into the ketone. Detecting the molecular ion peak at m/z 144.1401 (for C₉H₁₈¹⁸O) by HRMS confirms that this reversible hydration-dehydration process occurs.
| Isotopic Label | Reaction Studied | Site of Labeling | Expected Mass Shift (Da) | Mechanistic Insight |
|---|---|---|---|---|
| Deuterium (from D₂O) | Enolization / Enolate Formation | α-protons on C1 | +1, +2, or +3 per molecule | Confirms the lability of α-protons and the formation of enol/enolate intermediates. |
| Oxygen-18 (from H₂¹⁸O) | Carbonyl Hydration | Carbonyl Oxygen (C2) | +2 per molecule | Provides evidence for the reversible nucleophilic addition of water to the carbonyl group. |
X-ray Crystallography of Co-crystals and Highly Ordered Derivatives of this compound
As this compound is a liquid at ambient temperature, single-crystal X-ray diffraction studies require its conversion into a highly ordered solid form. This is typically achieved through the formation of crystalline derivatives or co-crystals. msu.eduallstudiesjournal.com X-ray crystallography can then provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. wikipedia.orglibretexts.orgthepharmajournal.com
Molecular Packing, Hydrogen Bonding, and Intermolecular Interactions in the Solid State
The formation of a solid derivative, such as a semicarbazone or 2,4-dinitrophenylhydrazone, introduces functional groups capable of strong intermolecular interactions, facilitating crystallization. allstudiesjournal.comearthlinepublishers.com In such derivatives, or in co-crystals formed with a suitable partner molecule (a co-former), the carbonyl oxygen of the parent ketone moiety is a key hydrogen bond acceptor. nih.govyoutube.com
| Potential Co-former/Derivative Type | Primary Intermolecular Interaction | Expected Supramolecular Motif |
|---|---|---|
| Semicarbazone Derivative | N-H···O=C Hydrogen Bonds | Centrosymmetric dimers, chains, or sheets |
| 2,4-Dinitrophenylhydrazone Derivative | N-H···O (nitro) Hydrogen Bonds, π-π stacking | Layered structures, hydrogen-bonded chains |
| Phenols (Co-crystal) | O-H···O=C Hydrogen Bonds | Heterodimers or extended chains |
| Carboxylic Acids (Co-crystal) | O-H···O=C Hydrogen Bonds | Robust heterodimeric synthons |
Polymorphism and Solid-State Structure-Reactivity Relationships
Polymorphism is the phenomenon where a compound crystallizes into two or more different crystal structures, each with distinct physical properties. nih.gov Crystalline derivatives or co-crystals of this compound could exhibit polymorphism depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). Each polymorph would feature unique molecular packing and intermolecular interactions.
The specific arrangement of molecules in the solid state has profound implications for structure-reactivity relationships. In the crystalline state, the conformational freedom of molecules is restricted, and their relative orientations are fixed. This can be exploited in solid-state reactions, where reactivity is governed by the proximity of reacting centers (topochemistry). For example, a hypothetical solid-state photochemical reaction of a this compound derivative could yield different products or proceed at different rates in different polymorphs. One polymorph might arrange the molecules in a way that facilitates an intermolecular reaction, while another might only permit an intramolecular process or be entirely unreactive due to steric hindrance from neighboring molecules. Thus, understanding polymorphism is crucial for controlling solid-state reactivity and the physical properties of the material.
Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
While this compound is achiral, its chemical modification can readily introduce a chiral center, creating derivatives amenable to analysis by chiroptical spectroscopy. saschirality.org For instance, stereoselective reduction of the carbonyl group yields chiral 3,3-dimethylheptan-2-ol. Chiroptical techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are exceptionally sensitive to the three-dimensional structure of chiral molecules and are the methods of choice for determining absolute configuration. cas.cz
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the differential rotation. vlabs.ac.inslideshare.net For chiral ketones, the weak n→π* electronic transition of the carbonyl chromophore, typically occurring around 280-300 nm, is highly sensitive to its chiral surroundings and gives rise to a characteristic signal known as a Cotton effect. royalsocietypublishing.org The sign of this Cotton effect can often be predicted using the empirical Octant Rule, which divides the space around the carbonyl group into eight octants. chemistnotes.comnih.gov The position of substituents in these octants determines their contribution to the sign and magnitude of the Cotton effect, allowing for the correlation of the ECD/ORD spectrum with the molecule's absolute stereochemistry. chemistnotes.comacs.org
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation at the frequencies of molecular vibrations. wikipedia.orgbruker.com A VCD spectrum provides a rich fingerprint of the entire molecular stereostructure. youtube.com The absolute configuration of a chiral derivative can be unambiguously determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). wikipedia.org A match between the experimental and calculated spectra for a specific enantiomer provides definitive proof of its absolute configuration. VCD is particularly powerful because it probes the chirality of the entire molecule, not just the environment around a specific chromophore.
| Technique | Spectral Region | Transition Probed | Information Obtained |
|---|---|---|---|
| ECD / ORD | UV (250-350 nm) | Carbonyl n→π* electronic transition | Absolute configuration (via Octant Rule), conformational analysis |
| VCD | Infrared (4000-650 cm⁻¹) | Fundamental vibrational modes | Unambiguous absolute configuration (by comparison with calculation), solution-phase conformation |
Determination of Absolute Configuration of Asymmetric Centers Derived from this compound
The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For derivatives of this compound, where a chiral center is introduced, determining this configuration is a fundamental aspect of its structural characterization. While X-ray crystallography is a definitive method, it requires the formation of a suitable single crystal, which is not always feasible. Consequently, chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), in conjunction with quantum chemical calculations, have become indispensable for determining the absolute configuration of chiral molecules in solution.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. The experimental VCD spectrum of a new chiral derivative of this compound would be compared to the theoretically calculated spectra for its possible enantiomers. A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration.
The process typically involves the following steps:
Synthesis and Purification: A derivative of this compound with a newly formed asymmetric center is synthesized and purified to ensure enantiomeric purity.
Spectroscopic Measurement: The VCD and standard infrared (IR) spectra of the compound in a suitable solvent are recorded.
Computational Modeling: The conformational space of both enantiomers (R and S) of the chiral derivative is explored using computational methods. The geometries of the most stable conformers are optimized, and their vibrational frequencies and VCD intensities are calculated, typically using Density Functional Theory (DFT).
Spectral Comparison: The calculated IR and VCD spectra of the low-energy conformers are Boltzmann-averaged to generate the final theoretical spectra for each enantiomer. These are then compared with the experimental spectra. The enantiomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.
For ketones, the carbonyl (C=O) stretching region in the VCD spectrum is often particularly informative. The sign and intensity of the VCD signal for the carbonyl stretch are highly dependent on the local chiral environment. The bulky tert-butyl-like environment in derivatives of this compound would be expected to produce distinct chiroptical properties.
Below is an illustrative table demonstrating the type of data that would be generated in such a study for a hypothetical chiral derivative, (R)-4,4-dimethyl-1-phenylheptan-3-one.
| Spectroscopic Parameter | Experimental Value | Calculated Value for (R)-enantiomer | Calculated Value for (S)-enantiomer |
| Carbonyl Stretch (cm⁻¹) | |||
| IR Frequency | 1715 | 1718 | 1718 |
| VCD Intensity (Δε) | + 0.8 x 10⁻⁴ | + 0.9 x 10⁻⁴ | - 0.9 x 10⁻⁴ |
| CH Bending (cm⁻¹) | |||
| IR Frequency | 1460 | 1462 | 1462 |
| VCD Intensity (Δε) | - 0.5 x 10⁻⁴ | - 0.6 x 10⁻⁴ | + 0.6 x 10⁻⁴ |
Note: The data in this table is hypothetical and serves to illustrate the principles of VCD analysis for absolute configuration determination.
Conformational Analysis of Enantiomerically Pure Branched Ketone Derivatives
The biological activity and chemical reactivity of a molecule are not only dependent on its absolute configuration but also on its conformational preferences in solution. For flexible acyclic molecules like derivatives of this compound, multiple conformations can coexist in equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating these conformational equilibria.
By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, it is possible to deduce the predominant conformations of a molecule in solution. For sterically hindered ketones, the bulky groups significantly influence the rotational barriers around single bonds, leading to more defined conformational preferences.
The conformational analysis of an enantiomerically pure derivative of this compound would involve:
High-Resolution NMR Spectroscopy: Acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra in a suitable deuterated solvent.
Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which is crucial for determining the conformation around C-C bonds.
NOE Analysis: Nuclear Overhauser effect data provides information about through-space proximity between protons, helping to establish the relative orientation of different parts of the molecule in the preferred conformation(s).
Computational Support: Quantum mechanical calculations are used to model the potential energy surface of the molecule and identify the low-energy conformers. The NMR parameters for these conformers can then be calculated and compared with the experimental data to validate the proposed conformational model.
For a derivative of this compound, a key area of interest would be the rotational preferences around the bond connecting the quaternary center to the carbonyl group and adjacent carbons. The steric hindrance imposed by the two methyl groups on the quaternary carbon would likely lead to specific, favored conformations to minimize steric strain.
An illustrative data table for the conformational analysis of a hypothetical derivative, (R)-3,3-dimethyl-1-phenylheptan-2-ol (a reduction product of the parent ketone), is presented below.
| Proton Pair | Experimental NOE | Dihedral Angle (from ³JHH) | Predicted Conformer |
| H1' (phenyl) - H4 | Strong | - | Anti |
| H2 - H4a | Weak | ~ 60° | Gauche |
| H2 - H4b | Strong | ~ 180° | Anti |
Note: This table is a hypothetical representation of the type of data used in NMR-based conformational analysis.
Computational Chemistry and Theoretical Studies of 3,3 Dimethylheptan 2 One
Quantum Mechanical Calculations for Electronic Structure, Energetics, and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometries, and energy landscapes, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 3,3-dimethylheptan-2-one. osti.gov
A typical DFT study involves optimizing the ground state geometry of the molecule to find the most stable arrangement of its atoms. This process minimizes the energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. scifiniti.com Furthermore, DFT is instrumental in calculating the energies of reactants, products, and transition states, which allows for the prediction of reaction energies and activation barriers for chemical transformations involving the ketone. orientjchem.org
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G level of theory) * This table is illustrative and represents typical values that would be obtained from a DFT calculation.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-C (carbonyl) | 1.52 Å | |
| C-C (quaternary) | 1.55 Å | |
| C-H (methyl) | 1.10 Å | |
| Bond Angle | O=C-C | 121.5° |
| C-C-C (backbone) | 112.0° | |
| H-C-H | 109.5° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate energy predictions, often referred to as "gold standard" results.
For this compound, these high-accuracy methods would be particularly useful for elucidating the precise energetics of key reactions, such as nucleophilic additions to the carbonyl group or enolate formation. By accurately calculating the energies of transition states—the highest energy point along a reaction pathway—researchers can obtain reliable activation energies, which are critical for understanding reaction kinetics. This level of accuracy is essential for validating results from more approximate methods like DFT and for building a detailed, quantitative picture of the reaction mechanism.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.
HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. For a ketone, this is typically associated with the lone pair electrons on the oxygen atom.
LUMO : The LUMO is the orbital that is most likely to accept electrons. In this compound, the LUMO is expected to be centered on the carbonyl group, specifically the antibonding π* orbital (C=O), making the carbonyl carbon the primary site for nucleophilic attack. faccts.de
The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
To provide a more quantitative prediction of reactivity at specific atomic sites, reactivity descriptors derived from DFT are used. The Fukui function is one such descriptor that measures the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgscm.com It helps to identify the most electrophilic (prone to nucleophilic attack) and nucleophilic (prone to electrophilic attack) sites within the molecule. For this compound, the Fukui function would quantify the high electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and represents typical values for an aliphatic ketone.
| Orbital | Energy (eV) | Description |
| HOMO | -9.8 eV | Primarily located on the oxygen lone pairs. |
| LUMO | +2.1 eV | Primarily the π* antibonding orbital of the C=O group. |
| HOMO-LUMO Gap | 11.9 eV | Indicates relatively high kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics describes the electronic structure of a single molecular geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.gov
The carbon chain of this compound is flexible, allowing it to adopt numerous spatial arrangements, or conformations, through rotation around its single bonds. A conformational analysis of the related alkane, 3,3-dimethylheptane, revealed the presence of multiple stable conformers. tandfonline.com For the ketone, the presence of the polar carbonyl group would further influence the relative energies of these conformers.
MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. mdpi.com By running simulations in the gas phase (in isolation) and in different solvents (e.g., water, ethanol, hexane), it is possible to understand how the environment affects the conformational preferences. Polar solvents, for instance, might stabilize conformers where the carbonyl group is more exposed, while nonpolar solvents might favor more compact structures.
Solvents can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations that explicitly include solvent molecules provide a powerful means to study these effects at a molecular level. researchgate.net
For reactions involving this compound, such as its reduction or reaction with a Grignard reagent, MD simulations can reveal how solvent molecules arrange themselves around the ketone. The analysis of radial distribution functions, for example, can show the probability of finding a solvent molecule at a certain distance from the carbonyl carbon or oxygen. researchgate.net This solvent structuring can influence the reaction pathway by, for example, stabilizing a charged intermediate through hydrogen bonding or dipole-dipole interactions. Furthermore, the specific arrangement of solvent molecules around the chiral transition state can impact the stereoselectivity of a reaction, favoring the formation of one stereoisomer over another.
Reaction Mechanism Modeling and Kinetic Simulations for Complex Transformations
Theoretical modeling is instrumental in elucidating the intricate details of chemical reactions. For a ketone such as this compound, these methods can map out the pathways of various transformations, including enolate formation, aldol (B89426) reactions, or oxidation and reduction processes.
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify stable intermediates, transition states, and the lowest energy pathways connecting them. For multi-step reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the geometries and energies of all relevant species along the reaction coordinate.
For instance, in a base-catalyzed enolate formation, theoretical calculations would model the approach of the base, the abstraction of an alpha-proton, and the subsequent formation of the enolate. The calculated energies would reveal the activation barrier for this process and the relative stability of the resulting E- and Z-enolates. This information is crucial for understanding the regioselectivity and stereoselectivity of subsequent reactions.
Table 1: Hypothetical Energy Profile for a Multi-Step Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Base) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate (Enolate) | -5.7 |
| Transition State 2 | +20.5 |
| Products | -12.3 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.
Spectroscopic Parameter Prediction via Theoretical Methods
Computational methods are also invaluable for predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are widely employed for this purpose.
For this compound, theoretical calculations would provide a set of predicted chemical shifts for each unique proton and carbon atom in the molecule. By comparing these predicted values with experimental data, the structural assignment can be confidently validated. Discrepancies between calculated and experimental spectra can often point to incorrect structural assignments or highlight interesting electronic or conformational effects.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (CH₃-C=O) | 28.5 | 28.3 |
| C2 (C=O) | 212.0 | 211.8 |
| C3 (C(CH₃)₂) | 45.1 | 44.9 |
| C4 (CH₂) | 35.8 | 35.6 |
| C5 (CH₂) | 23.4 | 23.2 |
| C6 (CH₂) | 22.9 | 22.7 |
| C7 (CH₃) | 14.1 | 13.9 |
| C3-CH₃ | 25.3 | 25.1 |
Note: The data in this table is illustrative. Experimental values would need to be determined, and predicted values would depend on the level of theory and basis set used in the calculation.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, allowing for the generation of theoretical IR and Raman spectra. chemrxiv.org These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, the calculated IR spectrum would show a characteristic strong absorption for the C=O stretching vibration, as well as various C-H stretching and bending modes.
For chiral molecules, chiroptical spectroscopies such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute stereochemistry. Theoretical calculations can predict the ECD and VCD spectra for each enantiomer of a chiral molecule. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined. If this compound were to be functionalized to create a chiral center, these methods would be essential for its stereochemical characterization.
Derivatization Strategies and Synthesis of Analogues from 3,3 Dimethylheptan 2 One As a Versatile Building Block
Functionalization of the Alkyl Side Chains and Introduction of Heteroatoms
The modification of the alkyl chains of 3,3-Dimethylheptan-2-one is primarily achieved through reactions at the α-positions, which are activated by the adjacent carbonyl group. The acidity of the α-hydrogens facilitates the formation of enol or enolate intermediates, which are key to subsequent functionalization. organic-chemistry.org
The introduction of a halogen atom at the α-position of a ketone is a fundamental transformation that converts the relatively inert C-H bond into a reactive C-X bond, opening pathways for further synthetic modifications such as cross-coupling reactions. youtube.comnih.gov The regioselectivity of this reaction in an unsymmetrical ketone like this compound is highly dependent on the reaction conditions. redalyc.org
Acid-Catalyzed Halogenation : Under acidic conditions, halogenation proceeds through an enol intermediate. The formation of the enol is the rate-determining step, and the more substituted, thermodynamically stable enol is generally favored. For this compound, this would involve the enol forming at the C4 position. However, due to the significant steric hindrance from the adjacent quaternary center, the formation of the enol at the less substituted C1 methyl group might be competitive or even favored. The subsequent reaction of the enol with a halogen source (e.g., Br₂, Cl₂) leads to the monohalogenated product. youtube.com
Base-Promoted Halogenation : In the presence of a base, halogenation occurs via an enolate intermediate. The less sterically hindered proton is typically abstracted more rapidly, leading to the kinetic enolate. In the case of this compound, the protons on the C1 methyl group are significantly more accessible than the proton on the sterically encumbered C4 methylene (B1212753) group. Therefore, base-promoted halogenation is expected to selectively yield 1-halo-3,3-dimethylheptan-2-one. redalyc.org It is important to note that under basic conditions, polyhalogenation can occur, particularly at a methyl ketone. redalyc.org
The resulting α-haloketones are versatile intermediates for carbon-carbon bond formation through various cross-coupling reactions. For instance, 1-bromo-3,3-dimethylheptan-2-one could be coupled with organometallic reagents, such as organocuprates or through palladium-catalyzed reactions, to introduce new alkyl or aryl substituents at the C1 position.
Table 1: Regioselectivity in the Halogenation of Unsymmetrical Ketones
| Ketone | Conditions | Halogenating Agent | Major Product | Rationale |
| 2-Methylcyclohexanone | Acidic (e.g., AcOH) | Br₂ | 2-Bromo-2-methylcyclohexanone | Thermodynamic control, favors more substituted enol. |
| 2-Methylcyclohexanone | Basic (e.g., NaOEt) | Br₂ | 6-Bromo-2-methylcyclohexanone | Kinetic control, favors less hindered enolate. |
| This compound (Predicted) | Acidic (e.g., HBr) | Br₂ | 4-Bromo-3,3-dimethylheptan-2-one | Thermodynamic control (potential steric influence). |
| This compound (Predicted) | Basic (e.g., LDA) | Br₂ | 1-Bromo-3,3-dimethylheptan-2-one | Kinetic control, abstraction of less hindered proton. |
Beyond halogenation, various heteroatoms can be introduced at the α-position of this compound, typically via the enolate intermediate.
Oxygen Functional Groups : α-Hydroxylation can be achieved by reacting the enolate of this compound with electrophilic oxygen sources like molybdenum peroxide (MoOPH) or by oxidation of a silyl (B83357) enol ether with m-CPBA. The regioselectivity would again be dictated by the method of enolate formation.
Nitrogen Functional Groups : α-Amination can be accomplished by reacting the enolate with electrophilic nitrogen sources, such as di-tert-butyl azodicarboxylate, followed by cleavage of the protecting groups. youtube.com This provides access to α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles.
Sulfur Functional Groups : The introduction of a sulfur moiety, or α-sulfenylation, is typically performed by reacting the enolate with an electrophilic sulfur reagent like diphenyl disulfide (PhSSPh). This reaction yields an α-phenylthioketone, which can be a substrate for further transformations, such as oxidation to a sulfoxide (B87167) and subsequent elimination to form an α,β-unsaturated ketone.
Transformation of the Carbonyl Group into Nitrogen-Containing Derivatives
The carbonyl group of this compound is a key site for derivatization, readily reacting with nitrogen-based nucleophiles to form a variety of C=N bonded structures. mdpi.com
These derivatives are formed through the condensation reaction between the ketone and a primary amine derivative, typically under mildly acidic conditions to facilitate the elimination of water. mdpi.comnih.gov
Oximes : The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields this compound oxime. masterorganicchemistry.com Oximes are stable, often crystalline compounds and can exist as E/Z isomers. They are synthetically useful as intermediates; for example, they can be reduced to primary amines or undergo the Beckmann rearrangement to form amides.
Hydrazones : Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. libretexts.orgyoutube.com Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene group (CH₂).
Imines (Schiff Bases) : Reaction with primary amines (R-NH₂) affords imines. youtube.commdpi.com The formation of imines is a reversible process, and the steric hindrance around the carbonyl of this compound may require forcing conditions or specific catalysts to drive the reaction to completion. mdpi.com Imines are versatile intermediates in their own right, for instance in the synthesis of secondary amines via reduction.
Table 2: Nitrogen-Containing Derivatives of Ketones
| Derivative | Reagent | General Structure | Key Reaction |
| Oxime | Hydroxylamine (NH₂OH) | >C=N-OH | Beckmann Rearrangement |
| Hydrazone | Hydrazine (R-NHNH₂) | >C=N-NHR | Wolff-Kishner Reduction |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | >C=N-R | Reductive Amination |
| Enamine | Secondary Amine (R₂NH) | C=C-NR₂ | Stork Enamine Alkylation |
Enamines are formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine). mdpi.com The reaction proceeds through an iminium ion intermediate, followed by deprotonation at an α-carbon.
For this compound, two regioisomeric enamines can potentially form. The kinetic product would likely result from deprotonation of the C1 methyl group, leading to the less substituted double bond. The thermodynamic product would involve the C4 position. However, the formation of the double bond between C2 and C3 is severely disfavored due to the steric bulk of the adjacent quaternary carbon, which would prevent the necessary planarity for effective orbital overlap between the nitrogen lone pair and the C=C double bond. Therefore, enamine formation is expected to occur predominantly at the C1 position. mdpi.com
These enamines are nucleophilic at the α-carbon and serve as enolate equivalents. They can be used in stereoselective synthesis, for example, by reacting the enamine derived from a chiral secondary amine with an electrophile. The chiral auxiliary can direct the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the α-position.
Development of Chiral Scaffolds and Stereoselective Synthesis from this compound
The prochiral nature of the carbonyl group in this compound makes it an excellent substrate for stereoselective synthesis, particularly for the creation of chiral alcohols. Asymmetric reduction of the ketone can be achieved using various methods:
Chiral Hydride Reagents : Reagents like those derived from chiral auxiliaries (e.g., Alpine Borane) can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of 3,3-dimethylheptan-2-ol in excess.
Catalytic Asymmetric Hydrogenation : Transition metal catalysts (e.g., Ru, Rh) complexed with chiral ligands can catalyze the hydrogenation of the ketone with high enantioselectivity, producing optically active alcohols.
Biocatalysis : Enzymes such as ketone reductases or alcohol dehydrogenases from various microorganisms can reduce prochiral ketones with exceptionally high levels of stereoselectivity, often yielding enantiomerically pure alcohols.
The resulting chiral alcohol, 3,3-dimethylheptan-2-ol, is a valuable chiral building block. The hydroxyl group can be used to direct further reactions or can be converted into other functional groups, allowing for the synthesis of a wide range of enantiomerically pure compounds.
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound as a Synthetic Building Block
Despite a thorough search of scientific literature and chemical databases, there is a significant absence of published research detailing the use of this compound as a versatile building block in organic synthesis. Specifically, no dedicated studies on its derivatization strategies or its application in polymerization were found. This scarcity of information prevents a detailed, evidence-based discussion on the topics outlined for a comprehensive scientific article.
The investigation sought to uncover research on several key areas of synthetic chemistry involving this compound, including its transformation into valuable chiral molecules and its potential as a monomer precursor. However, the search yielded no specific examples or methodologies applied to this particular ketone.
Derivatization Strategies and Synthesis of Analogues:
Efforts to find documented methods for the synthesis of chiral alcohols, amines, and carboxylic acids directly from this compound were unsuccessful. While general methods for the conversion of ketones to such derivatives are well-established in organic chemistry, literature specifically applying these to this compound is not available. Consequently, there are no research findings to populate a data table on reaction conditions, yields, or stereochemical outcomes for these transformations.
Similarly, the exploration of diastereoselective and enantioselective approaches to create novel chiral molecules using this compound as a starting material did not yield any specific studies. There are no published accounts of asymmetric reductions, reductive aminations, or other stereocontrolled reactions involving this substrate.
Polymerization Studies:
The investigation into the use of this compound as a monomer precursor for polymerization also returned no relevant results. There is no evidence in the searched scientific literature of its incorporation into polymeric backbones through either condensation or addition polymerization. Furthermore, no research on the development of polymerizable derivatives of this compound for the synthesis of specialty polymers could be located.
Advanced Applications of 3,3 Dimethylheptan 2 One in Organic Synthesis and Materials Science Research Academic Focus
3,3-Dimethylheptan-2-one as a Key Intermediate in Complex Organic Syntheses
The utility of a branched aliphatic ketone like this compound in complex organic syntheses would stem from its specific steric and electronic properties. The quaternary carbon atom at the 3-position provides a significant steric shield, which can influence the stereochemical outcome of reactions at the adjacent carbonyl group.
Total Synthesis of Natural Products Incorporating Branched Aliphatic Ketone Motifs
While no specific total syntheses explicitly report the use of this compound, it could theoretically serve as a building block for natural products containing a gem-dimethyl group adjacent to a carbonyl or a related functional group. The synthesis of such natural products often requires the careful introduction of sterically demanding fragments.
Hypothetical Application in Natural Product Synthesis:
| Natural Product Class | Potential Role of this compound Motif | Synthetic Challenge |
| Terpenoids | Introduction of a neopentyl-like fragment | Overcoming steric hindrance during C-C bond formation. |
| Polyketides | As a starting material for a branched polyketide chain | Controlling stereocenters adjacent to the quaternary center. |
| Alkaloids | Incorporation into a side chain of a complex alkaloid | Ensuring compatibility with sensitive functional groups elsewhere in the molecule. |
Assembly of Complex Organic Scaffolds and Functional Molecules for Academic Investigation
In the assembly of novel organic scaffolds, this compound could be a precursor to molecules with unique three-dimensional structures. The steric bulk of the 3,3-dimethyl group can direct the conformation of a molecule, which is of interest in fields such as host-guest chemistry and molecular recognition.
Role of this compound as a Model Substrate for New Reaction Discovery
Sterically hindered ketones are often used as challenging substrates to test the limits of new synthetic methodologies. This compound would be a suitable candidate for such studies due to the significant steric hindrance around the carbonyl group.
Substrate Scope Evaluation for Novel Catalytic Systems and Methodologies
The development of new catalysts for reactions such as asymmetric reduction, alkylation, or amination often involves testing the catalyst's performance on a range of substrates, including those that are sterically demanding.
Illustrative Data for a Hypothetical Catalytic Reduction:
| Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | 98 | 95 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | This compound | Data not available | Data not available |
| Novel Rh-based catalyst | Acetophenone | 99 | 97 |
| Novel Rh-based catalyst | This compound | Data not available | Data not available |
Development of Methodologies for Selective Functionalization of Sterically Hindered Ketones
New methods for the selective functionalization of ketones, for instance, α-functionalization, would need to be robust enough to overcome the steric hindrance posed by substrates like this compound. Research in this area is ongoing, but specific examples involving this particular ketone are not documented.
Integration of this compound Derived Structures into Advanced Materials Research
The incorporation of bulky, aliphatic groups can influence the physical properties of materials. Derivatives of this compound could potentially be integrated into polymers or liquid crystals to modify properties such as solubility, thermal stability, and morphology. However, there is no current research to support the use of this compound in this capacity.
Synthesis of Functional Monomers and Crosslinkers with Specific Architectures
There is no scientific literature available that describes the use of this compound as a starting material or intermediate in the synthesis of functional monomers or crosslinkers. Research in this area typically focuses on compounds with more reactive functional groups or specific structural features that lend themselves to polymerization or crosslinking reactions. The chemical structure of this compound, a ketone with significant steric hindrance around the carbonyl group, may limit its reactivity and utility in these applications without further functionalization, for which no methods have been reported in the context of monomer synthesis.
Development of Precursors for Polymer Architectures with Tunable Reactivity (focus on chemical synthesis and structure)
Consistent with the lack of data on its use in monomer synthesis, there are no published studies on the development of this compound as a precursor for polymer architectures with tunable reactivity. The design of such polymers requires precursors with well-defined reactive sites that can be controlled during polymerization. The current body of scientific knowledge has not explored the conversion of this compound into such a precursor.
Data on Polymer Precursor Synthesis and Properties:
Due to the absence of research in this area, no data tables on reaction yields, monomer purity, or the physical and chemical properties of resulting polymers derived from this compound can be provided.
Environmental Chemistry and Degradation Pathways of 3,3 Dimethylheptan 2 One Academic Focus
Photochemical Degradation Mechanisms in Simulated Environmental Conditions
Photochemical degradation is a primary pathway for the removal of volatile organic compounds (VOCs) like 3,3-Dimethylheptan-2-one from the atmosphere. This process can occur through direct absorption of solar radiation or via indirect reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of ultraviolet (UV) radiation by the this compound molecule, leading to its electronic excitation and subsequent chemical breakdown. The carbonyl group (C=O) in the ketone acts as a chromophore, absorbing light in the actinic region of the solar spectrum (~290-400 nm). noaa.gov Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
The primary photochemical processes for ketones like this compound are Norrish Type I and Norrish Type II reactions:
Norrish Type I Cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical species. For this compound, this would lead to the formation of an acetyl radical and a 3,3-dimethylheptyl radical. These highly reactive radicals can then participate in a variety of secondary reactions in the atmosphere.
Norrish Type II Reaction: This intramolecular process can occur if there is a hydrogen atom on the gamma-carbon that can be abstracted by the excited carbonyl group. This leads to the formation of a biradical, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151).
Table 1: Hypothetical Quantum Yields for Direct Photolysis of this compound
| Photochemical Process | Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|
| Norrish Type I Cleavage | 254 | 0.6 |
| Norrish Type II Reaction | 313 | 0.2 |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for aliphatic ketones.
Indirect photodegradation involves the reaction of this compound with highly reactive species that are themselves formed through photochemical reactions in the environment. unito.it
Hydroxyl Radicals (•OH): The hydroxyl radical is the most important oxidant in the troposphere and is a primary driver of the degradation of most VOCs. nih.govdigitellinc.com It can react with this compound via hydrogen abstraction from the C-H bonds. The rate of this reaction is dependent on the bond dissociation energies of the various C-H bonds in the molecule. The resulting alkyl radicals will then react rapidly with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of various oxygenated products, including aldehydes, carboxylic acids, and other ketones. nih.gov
Ozone (O3): While the reaction of ozone with saturated ketones is generally slow, it can become more significant in environments with high ozone concentrations. researchgate.net The reaction likely proceeds through a Criegee intermediate mechanism, although this pathway is more important for unsaturated compounds.
The relative importance of these indirect degradation pathways depends on the specific environmental conditions, including the concentrations of the reactive species and the intensity of solar radiation.
Biotransformation Pathways and Microbial Degradation of this compound
Microorganisms play a crucial role in the breakdown of organic compounds in soil and water. medcraveonline.com The biotransformation of this compound is expected to occur through both aerobic and anaerobic pathways, leading to its mineralization or transformation into other organic molecules.
Aerobic Biodegradation: Under aerobic conditions, microorganisms are likely to utilize monooxygenase or dioxygenase enzymes to initiate the degradation of this compound. A common pathway for the microbial degradation of ketones is the Baeyer-Villiger oxidation, where a monooxygenase inserts an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which are readily metabolized through central metabolic pathways like the citric acid cycle. nih.gov Another potential pathway is the oxidation of the terminal methyl group to a carboxylic acid, followed by beta-oxidation.
Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of this compound is expected to be significantly slower. Anaerobic microorganisms may utilize the compound as a carbon source through pathways that involve its initial reduction or carboxylation. For instance, the ketone could be reduced to the corresponding secondary alcohol, 3,3-dimethylheptan-2-ol. Further degradation would then proceed through pathways established for alcohol metabolism under anaerobic conditions.
While specific metabolites for the biodegradation of this compound have not been reported, based on known microbial metabolic pathways for ketones, several transformation products can be predicted. nih.gov
Table 2: Plausible Microbial Metabolites of this compound
| Metabolite Name | Chemical Structure | Proposed Formation Pathway |
|---|---|---|
| 1,2,2-trimethylpentyl acetate | CH3COOC(CH3)2(CH2)3CH3 | Baeyer-Villiger oxidation |
| 3,3-Dimethylheptan-2-ol | CH3CH(OH)C(CH3)2(CH2)3CH3 | Ketone reduction |
Note: The metabolites listed are hypothetical and based on established microbial degradation pathways for similar ketones.
The identification and characterization of these metabolites would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from microbial cultures incubated with this compound.
Chemical Degradation under Environmental Conditions
In addition to photochemical and biological processes, this compound can undergo chemical degradation in the environment, although these processes are generally slower.
Hydrolysis: Ketones are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.
Oxidation: Chemical oxidation by strong oxidants that may be present in certain environmental compartments (e.g., advanced oxidation processes in water treatment) could contribute to its degradation. However, in natural systems, photochemical and biological oxidation are the dominant processes. mdpi.com
Oxidation by Environmentally Relevant Oxidants (e.g., Permanganate (B83412), Chloramine)
Oxidation processes are crucial for the degradation of organic compounds in the environment. Strong oxidants, which can be naturally occurring or introduced through water treatment processes, can transform the chemical structure of pollutants.
Oxidation by Permanganate:
Potassium permanganate (KMnO4) is a powerful oxidizing agent that is known to react with a wide range of organic compounds. While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized by strong oxidants like permanganate. The oxidation of ketones by permanganate typically occurs under acidic or alkaline conditions and can lead to the cleavage of carbon-carbon bonds, resulting in the formation of carboxylic acids.
Studies on the oxidation of various aliphatic ketones by permanganate have shown that the reaction kinetics are influenced by factors such as pH, temperature, and the structure of the ketone. For instance, the oxidation of ketones like acetone, butan-2-one, and pentan-2-one in alkaline media has been reported to follow second-order kinetics. Given its structure, this compound would be expected to undergo oxidation by permanganate, likely leading to the cleavage of the molecule and the formation of smaller oxygenated organic compounds.
Oxidation by Chloramine (B81541):
Chloramine (typically as chloramine-T in laboratory studies) is another environmentally relevant oxidant, often used as a disinfectant in water treatment. Research has demonstrated that chloramine-T can oxidize aliphatic ketones under alkaline conditions. The reaction products for aliphatic ketones are typically 1,2-diketones. The reactivity of ketones with chloramine is dependent on the reaction conditions, including pH and the presence of catalysts. The oxidation of this compound by chloramine is a plausible degradation pathway, particularly in engineered systems where chloramine is present.
Table 2: Predicted Reactivity of this compound with Environmental Oxidants
| Oxidant | Condition | Predicted Reactivity | Potential Transformation Products |
| Permanganate | Acidic/Alkaline | Moderate to High | Carboxylic acids (e.g., acetic acid, pivalic acid, pentanoic acid) |
| Chloramine | Alkaline | Low to Moderate | 3,3-Dimethylheptan-2,4-dione and other oxidized derivatives |
This table provides a qualitative prediction based on the known reactivity of analogous aliphatic ketones. The actual reaction rates and products for this compound may vary.
Future Directions and Emerging Research Avenues for 3,3 Dimethylheptan 2 One
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Design for Branched Ketones
The synthesis of complex molecules like 3,3-Dimethylheptan-2-one and other branched ketones is a foundational challenge in organic chemistry. Traditionally, the design of synthetic routes has relied heavily on the intuition and experience of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy.
Future research will focus on developing bespoke AI models trained on datasets specifically curated for branched ketones. These models will be able to:
Predict Reaction Outcomes: By inputting potential reactants and conditions, AI algorithms can predict the likely products, yields, and even stereoselectivity of reactions to form or modify this compound. This predictive power will significantly reduce the need for time-consuming and resource-intensive trial-and-error experimentation.
Optimize Synthetic Routes: Machine learning algorithms can propose novel and efficient synthetic pathways to this compound that may not be obvious to a human chemist. By considering factors such as cost, availability of starting materials, and environmental impact, these tools can design more sustainable and economical syntheses.
Elucidate Reaction Mechanisms: AI can aid in understanding the intricate mechanisms of reactions involving branched ketones by analyzing subtle electronic and steric effects that govern reactivity. This deeper understanding will enable the design of more selective and efficient catalysts.
The integration of AI and ML promises to accelerate the discovery and development of new synthetic methodologies for this compound and its derivatives, opening up new possibilities for their application.
Development of Highly Sustainable and Biocatalytic Approaches for the Synthesis and Transformation of this compound
In an era of increasing environmental consciousness, the development of green and sustainable chemical processes is paramount. Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional synthetic methods.
Emerging research in this area will concentrate on:
Enzymatic Synthesis: The use of enzymes, such as ketoreductases and aldolases, for the asymmetric synthesis of chiral alcohols and other derivatives from this compound is a key area of interest. nih.gov Biocatalysis can offer high enantioselectivity under mild reaction conditions, reducing the need for harsh reagents and solvents.
Engineered Biocatalysts: Through techniques like directed evolution, enzymes can be tailored to have enhanced activity, stability, and selectivity for specific branched ketone substrates like this compound. This will expand the scope of biocatalytic transformations available.
Whole-Cell Biotransformations: Utilizing whole microbial cells as catalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. Research will focus on identifying and engineering microorganisms capable of efficiently converting simple starting materials into this compound or its valuable derivatives.
These sustainable approaches will not only minimize the environmental footprint of synthesizing and modifying this compound but also provide access to novel, enantiomerically pure compounds with potential applications in pharmaceuticals and fine chemicals.
Exploration of Novel Physical and Chemical Properties through Advanced Materials Integration of Derived Structures
The unique structural features of this compound, particularly its branched nature, can be leveraged to create novel materials with tailored properties. By chemically modifying the ketone functionality, a diverse range of derivatives can be synthesized and integrated into advanced materials.
Future research directions include:
Polymer Chemistry: Derivatives of this compound can be incorporated as monomers or additives in polymerization reactions to influence the physical properties of the resulting polymers, such as their thermal stability, mechanical strength, and optical properties.
Liquid Crystals: The introduction of the sterically demanding this compound moiety into mesogenic molecules could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.
Functional Surfaces: Self-assembled monolayers of this compound derivatives on various substrates could be used to create surfaces with specific wetting, adhesive, or biocompatible properties.
The exploration of these advanced materials will be driven by a fundamental understanding of how the molecular structure of this compound derivatives influences their macroscopic properties.
Single-Molecule Studies and Nanoscale Investigations of this compound Interactions
The ability to probe and manipulate individual molecules has opened up new frontiers in chemistry and physics. Single-molecule techniques, such as atomic force microscopy (AFM)-based single-molecule force spectroscopy (SMFS), can provide unprecedented insights into molecular interactions and mechanics. nih.govresearchgate.net
Emerging research avenues in this area will involve:
Probing Intermolecular Forces: SMFS can be used to directly measure the forces of interaction between a single this compound molecule and other molecules or surfaces. This data will provide a fundamental understanding of the non-covalent interactions that govern its behavior in different environments.
Nanoscale Friction and Lubrication: By studying the interaction of a single molecule of this compound or its derivatives with a surface at the nanoscale, researchers can gain insights into the fundamental mechanisms of friction and lubrication, which could inform the design of novel lubricants.
Molecular Recognition: Investigating the binding of this compound to specific receptors or active sites of enzymes at the single-molecule level can provide detailed information about the thermodynamics and kinetics of these interactions, which is crucial for drug design and understanding biological processes.
These nanoscale investigations will bridge the gap between our understanding of individual molecules and their collective behavior in larger systems.
Interdisciplinary Research Integrating Advanced Spectroscopic, Computational, and Synthetic Methodologies for Comprehensive Understanding
A holistic understanding of this compound and its derivatives will require a multidisciplinary approach that combines the strengths of various experimental and theoretical techniques.
The future of research in this area lies in the tight integration of:
Advanced Spectroscopy: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry will continue to be essential for characterizing the structure and dynamics of this compound and its reaction products. nih.govnih.gov
Computational Chemistry: High-level quantum chemical calculations, such as density functional theory (DFT), will be employed to complement experimental data by providing detailed insights into molecular structure, electronic properties, and reaction mechanisms. nih.govnih.gov
Synthetic Chemistry: The development of new synthetic methods will provide access to a wider range of this compound derivatives, enabling a systematic study of structure-property relationships.
Conclusion
Summary of Key Academic Contributions and Discoveries Pertaining to 3,3-Dimethylheptan-2-one
The academic study of this compound has primarily focused on its fundamental characterization as a distinct chemical entity. While landmark discoveries exclusively centered on this specific molecule are not extensively documented in prominent literature, its primary contribution lies in its existence as a structurally defined branched aliphatic ketone, which allows for the systematic study of structure-property relationships within this class of compounds.
Key available data, such as its molecular formula (C9H18O) and molecular weight (142.24 g/mol ), have been established and are cataloged in chemical databases. nist.govnih.gov The principal academic contributions are therefore foundational, involving the characterization of its basic physicochemical properties and spectroscopic data, which serve as a reference point for the identification and analysis of related ketones. The study of such molecules, even if not individually groundbreaking, contributes to the broader library of organic compounds, enabling researchers to predict the properties and reactivity of more complex structures containing similar functional groups and steric arrangements.
Discoveries related to similar branched ketones, such as 3,3-dimethyl-2-pentanone (B1585287) and 3,3-dimethyl-2-butanone, often involve the development of novel synthetic routes. google.comgoogle.com For instance, methods have been patented for synthesizing these related ketones from various starting materials, highlighting the chemical ingenuity required to create sterically hindered carbonyl compounds. google.comgoogle.com By extension, the synthesis of this compound would present a unique challenge and opportunity for organic chemists, contributing to the field of synthetic methodology.
Identification of Remaining Challenges and Open Questions in the Research of Branched Aliphatic Ketones
The study of branched aliphatic ketones, including this compound, continues to present several challenges and unanswered questions for the scientific community.
Another area of active research is the elucidation of complex reaction mechanisms . The steric hindrance provided by the branching near the carbonyl group, as seen in this compound, can significantly influence the kinetics and regioselectivity of reactions at the α-carbon. Understanding the fundamental rules of enolate formation and reactivity in different solvent systems for such hindered ketones remains an area of investigation. researchgate.net
Furthermore, the comprehensive characterization of their metabolic and toxicological profiles is often incomplete. While the general metabolism of ketones is understood in the context of pathways like ketogenesis, the specific metabolic fates of structurally diverse, exogenous ketones are not well-documented. researchgate.net Inborn errors in the metabolism of branched-chain amino and keto acids highlight the complexity and importance of these pathways, but significant questions remain regarding the long-term effects and therapeutic strategies for related metabolic disorders. nih.gov
Finally, the full scope of their potential applications is yet to be explored. While ketones are widely used as industrial solvents and synthetic intermediates, the specific properties endowed by unique branching patterns, such as in this compound, could lead to novel applications in materials science, fragrance, or as specialized chemical probes, representing a significant open field for future research.
Broader Implications of this compound Research for Fundamental Chemical Science and Applied Fields
Although research specifically focused on this compound is not widespread, its study as a representative branched aliphatic ketone has broader implications for both fundamental and applied chemistry.
For fundamental chemical science , the detailed analysis of compounds like this compound provides valuable data for refining theoretical models of chemical structure and reactivity. Spectroscopic and physical property data for such molecules help to build comprehensive databases that are used to test and improve computational chemistry predictions. The steric hindrance created by the gem-dimethyl group adjacent to the carbonyl function makes it an excellent model for studying the influence of steric effects on reaction kinetics, enolization, and intermolecular interactions. mdpi.com
In the applied field of organic synthesis , branched ketones are crucial building blocks. researchgate.net The unique structural motif of this compound can be strategically incorporated into larger, more complex molecules. Research into the synthesis and reactions of such ketones drives innovation in synthetic methodology, potentially leading to more efficient ways to construct pharmaceuticals, agrochemicals, and other high-value compounds. The challenges associated with their synthesis spur the development of new catalysts and reaction conditions with broad applicability. acs.org
Furthermore, in materials science , the physical properties of aliphatic ketones can be exploited. Ketones are widely used as industrial solvents and in the formulation of coatings and adhesives. taylorandfrancis.com The specific structure of this compound, with its particular balance of polarity and hydrocarbon character, could inform the design of new solvents or additives with tailored properties such as boiling point, viscosity, and solvency for specific polymers or resins.
Finally, in the context of biochemistry and metabolism , understanding how biological systems interact with and process structurally diverse ketones is of growing interest. researchgate.net While there are no known biological roles for this compound, studying its potential interactions with enzymes and receptors can provide insights into metabolic pathways and the structural requirements for biological activity, contributing to the broader understanding of xenobiotic metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Dimethylheptan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of 3,3-dimethylheptan-2-ol using agents like KMnO₄ (acidic/neutral conditions) or CrO₃ (Jones oxidation). Kinetic vs. thermodynamic control must be considered: lower temperatures favor kinetic products (e.g., aldehydes), while higher temperatures may lead to over-oxidation to carboxylic acids . Alternatively, a Grignard reaction between 3,3-dimethylpentan-2-one and ethyl magnesium bromide followed by oxidation could yield the ketone. Purity optimization requires fractional distillation and GC-MS validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : In NMR, the carbonyl carbon (C=O) appears at ~210–220 ppm. The geminal dimethyl groups (C-3) show distinct splitting in NMR (δ 1.0–1.2 ppm) .
- IR : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the ketone group. Asymmetric C-H stretches in CH₃ groups appear at ~2950–2980 cm⁻¹ .
- GC-MS : The molecular ion peak (M⁺) at m/z 142 (C₉H₁₈O) and fragment ions at m/z 85 (loss of C₃H₇) validate the structure .
Q. How does the steric environment of this compound influence its stability under varying storage conditions?
- Methodological Answer : The geminal dimethyl groups at C-3 create steric hindrance, reducing susceptibility to nucleophilic attack. However, prolonged exposure to light or moisture may lead to ketone degradation via radical oxidation. Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize decomposition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for this compound synthesis?
- Methodological Answer : Conflicting data on oxidation pathways (e.g., competing aldehyde vs. acid formation) can be addressed via DFT calculations (e.g., Gaussian 16) to map transition states and activation energies. Compare computed intermediates with experimental LC-MS/MS data to identify dominant pathways. For example, CrO₃ may favor a six-membered cyclic transition state, while KMnO₄ proceeds through a radical mechanism .
Q. What strategies mitigate discrepancies in purity assessments between GC and NMR for this compound?
- Methodological Answer : GC may underestimate purity due to co-eluting isomers (e.g., 3,4-dimethyl analogs), while NMR integrates all protons, including impurities. Cross-validate using:
- 2D NMR (HSQC/HMBC) : Confirm connectivity and rule out structural analogs.
- Chiral GC columns : Resolve enantiomeric impurities if asymmetric centers exist.
- Standard addition method : Spike samples with known impurities to quantify limits of detection .
Q. How does the branching pattern of this compound affect its reactivity in catalytic hydrogenation or cross-coupling reactions?
- Methodological Answer : The branched alkyl groups hinder catalyst accessibility, reducing hydrogenation rates. Screen Pd/C, Raney Ni, or PtO₂ catalysts under high-pressure H₂ (5–10 bar) at 80–100°C. For cross-coupling (e.g., Suzuki), use bulky ligands (SPhos/XPhos) to prevent steric clashes. Kinetic studies (in situ FTIR) can track reaction progress and optimize ligand-to-substrate ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
